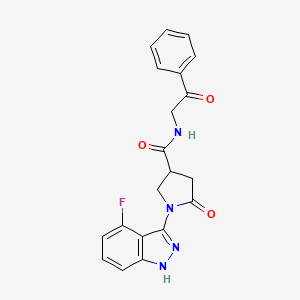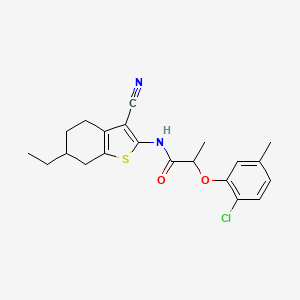
2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenoxy group, a cyano group, and a tetrahydrobenzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Formation of the Benzothiophene Intermediate: The benzothiophene moiety is synthesized through a series of reactions involving thiophene and suitable substituents.
Coupling Reaction: The phenoxy intermediate is coupled with the benzothiophene intermediate under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or benzothiophene moieties.
Reduction: Reduction reactions can occur, especially at the cyano group, converting it to an amine.
Substitution: Substitution reactions are common, where functional groups on the phenoxy or benzothiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against certain biological targets, making it a candidate for drug discovery.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
類似化合物との比較
Similar Compounds
- 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Uniqueness
The uniqueness of 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C21H23ClN2O2S |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
InChI |
InChI=1S/C21H23ClN2O2S/c1-4-14-6-7-15-16(11-23)21(27-19(15)10-14)24-20(25)13(3)26-18-9-12(2)5-8-17(18)22/h5,8-9,13-14H,4,6-7,10H2,1-3H3,(H,24,25) |
InChIキー |
BGOGLCBOARSAKG-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)OC3=C(C=CC(=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10980118.png)

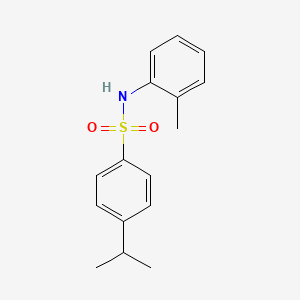
![4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B10980129.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one](/img/structure/B10980133.png)
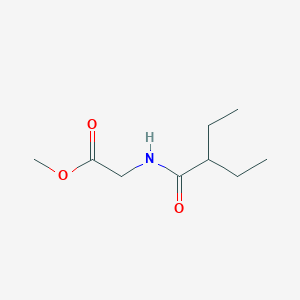
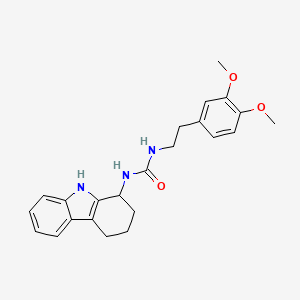
![4-chloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B10980157.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B10980165.png)
![2-(4-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10980171.png)
![4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980179.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10980185.png)
